molecular formula C16H16ClN5 B12435462 5-Cyano-2,3-di-4-tolyl-tetrazolium chloride

5-Cyano-2,3-di-4-tolyl-tetrazolium chloride

Cat. No.: B12435462
M. Wt: 313.78 g/mol
InChI Key: BBACTMKZJZNFQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-di-4-tolyl-tetrazolium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate is then reacted with sodium cyanide and ammonium chloride to produce the desired tetrazolium salt . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2,3-di-4-tolyl-tetrazolium chloride is unique due to its specific fluorescence properties and its ability to indicate respiratory activity in cells. Its redox sensitivity and the formation of a fluorescent formazan make it particularly useful in applications requiring the detection of metabolic activity .

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;chloride

InChI

InChI=1S/C16H15N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

BBACTMKZJZNFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)C)C#N.[Cl-]

Origin of Product

United States

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